2,3-Dimethyl-2-butanethiol
Overview
Description
2,3-Dimethyl-2-butanethiol is a chemical compound that is closely related to 2-butanethiol and 2,3-dimethyl-2-butene. While the provided papers do not directly discuss 2,3-Dimethyl-2-butanethiol, they provide insights into similar compounds which can be used to infer some properties and characteristics of 2,3-Dimethyl-2-butanethiol.
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethyl-2-butanethiol, such as butyrate derivatives and 1,3-dioxane derivatives, involves various chemical reactions and techniques. For instance, the synthesis of butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate involves characterizing structures using spectroscopic techniques and X-ray diffraction . Although the synthesis of 2,3-Dimethyl-2-butanethiol is not explicitly described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 2,3-dimethyl-2-butene, a compound similar to 2,3-Dimethyl-2-butanethiol, has been investigated using molecular mechanics and ab initio calculations. These studies have provided insights into the orientation of methyl groups and the potential energy surface surrounding the molecule's conformation . Additionally, electron diffraction has been used to determine the gas phase molecular structure of 2,3-dimethyl-2-butene, revealing details such as bond lengths and angles . These methods could be used to analyze the molecular structure of 2,3-Dimethyl-2-butanethiol.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,3-Dimethyl-2-butanethiol can be complex. For example, the self-condensation of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone in the presence of nickel(II) acetate leads to the formation of macrocyclic and open-chain complexes . This indicates that the chemical behavior of 2,3-Dimethyl-2-butanethiol could also be diverse and may form various types of complexes under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butanethiol have been studied extensively, providing information on its thermodynamic properties, heat capacity, triple point temperature, heat of fusion, and vapor pressure . Although these properties are specific to 2-butanethiol, they offer a baseline for understanding the behavior of thiol compounds, which could be extrapolated to 2,3-Dimethyl-2-butanethiol. Additionally, the study of rotational isomerism in compounds like 2,3-dimethyl butane provides insights into the energy differences between rotational isomers, which could be relevant for understanding the properties of 2,3-Dimethyl-2-butanethiol .
Scientific Research Applications
1. Catalytic Reactions and Mechanisms
- Thermal Reaction Mechanism : Iso-butanethiol undergoes transformation into H2S in a free radical course, with methylthiol and dimethylsulfide as products in the presence of methanol in the reaction system (Yan, Luo, Xiang, & Xia, 2004).
- Vulcanization Process : 2,3-Dimethyl-2-butene, a model compound for polyisoprene, was studied in the context of sulfur vulcanization, revealing insights into the formation of crosslinks and reaction mechanisms (Morgan & Mcgill, 2000).
2. Renewable Energy and Industrial Applications
- Biofuel and Solvent Production : 2,3-Butanediol, closely related to 2,3-Dimethyl-2-butanethiol, can be dehydrated to form dioxolane mixtures with potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
3. Polymer Chemistry
- Addition of Thiols to Polybutadiene : The radical addition of butanethiol and its derivatives to hydroxytelechelic polybutadienes was investigated, providing insights into reaction rates and molecular weight changes (Campa & Pham, 1981).
4. Spectroscopic Studies
- Rotational Isomerism Analysis : The Raman spectra of 2-methyl butane and 2,3-dimethyl butane were studied to understand rotational isomerism and molecular behavior at various temperatures (Szasz & Sheppard, 1949).
5. Chemical Reactions and Properties
- Study of Organolithium Reactions : The reactions of various organolithium compounds, including 2-lithio-2-butenes, were analyzed for their reaction pathways and products, contributing to a better understanding of organometallic chemistry (Denney & Davis, 1970).
properties
IUPAC Name |
2,3-dimethylbutane-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJLQECEGNIMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167673 | |
Record name | 2-Butanethiol, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2-butanethiol | |
CAS RN |
1639-01-6 | |
Record name | 2-Butanethiol, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanethiol, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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